Cas no 101581-06-0 (Benzene, 1,3-dibromo-2-methyl-5-nitro-)

Benzene, 1,3-dibromo-2-methyl-5-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,3-dibromo-2-methyl-5-nitro-
- 1,3-Dibromo-2-methyl-5-nitrobenzene
- 2,6-Dibrom-4-nitro-toluol
- 2,6-dibromo-4-nitrotoluene
- 2,6-dibromo-4-nitro-toluene
- AS-63668
- SCHEMBL1362507
- 1,3-Dibromo-2-methyl-5-nitro-benzene
- AKOS024287557
- DB-040900
- DTXSID20426763
- BEA58106
- CS-0195193
- 1,3-bis(bromanyl)-2-methyl-5-nitro-benzene
- s11190
- A802147
- 101581-06-0
- 110127-07-6
- DA-16353
- MFCD00151807
-
- MDL: MFCD00151807
- Inchi: InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
- InChI Key: HGDQAFSQPJJIFA-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br
Computed Properties
- Exact Mass: 292.86900
- Monoisotopic Mass: 292.86870g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.82000
- LogP: 3.95140
Benzene, 1,3-dibromo-2-methyl-5-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006438-250mg |
1,3-Dibromo-2-methyl-5-nitrobenzene |
101581-06-0 | 95% | 250mg |
$680.00 | 2023-09-04 | |
abcr | AB179627-5 g |
2,6-Dibromo-4-nitrotoluene, 95%; . |
101581-06-0 | 95% | 5 g |
€78.40 | 2023-07-20 | |
abcr | AB179627-25 g |
2,6-Dibromo-4-nitrotoluene, 95%; . |
101581-06-0 | 95% | 25 g |
€202.00 | 2023-07-20 | |
abcr | AB179627-5g |
2,6-Dibromo-4-nitrotoluene, 95%; . |
101581-06-0 | 95% | 5g |
€78.20 | 2025-02-18 | |
A2B Chem LLC | AA06086-5g |
Benzene, 1,3-dibromo-2-methyl-5-nitro- |
101581-06-0 | 95% | 5g |
$89.00 | 2024-04-20 | |
eNovation Chemicals LLC | D753759-1g |
Benzene, 1,3-dibromo-2-methyl-5-nitro- |
101581-06-0 | 95% | 1g |
$75 | 2025-02-19 | |
1PlusChem | 1P0005BA-25g |
Benzene, 1,3-dibromo-2-methyl-5-nitro- |
101581-06-0 | 96% | 25g |
$217.00 | 2025-02-18 | |
eNovation Chemicals LLC | D753759-100mg |
Benzene, 1,3-dibromo-2-methyl-5-nitro- |
101581-06-0 | 95% | 100mg |
$55 | 2025-02-19 | |
eNovation Chemicals LLC | D753759-250mg |
Benzene, 1,3-dibromo-2-methyl-5-nitro- |
101581-06-0 | 95% | 250mg |
$60 | 2025-02-19 | |
Alichem | A010006438-500mg |
1,3-Dibromo-2-methyl-5-nitrobenzene |
101581-06-0 | 95% | 500mg |
$980.00 | 2023-09-04 |
Benzene, 1,3-dibromo-2-methyl-5-nitro- Related Literature
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Dani M. Stoltzfus,Wei Jiang,Anthony M. Brewer,Paul L. Burn J. Mater. Chem. C 2018 6 10315
-
Shuo Chen,Pengju Zeng,Weigao Wang,Xuedong Wang,Yukun Wu,Pengju Lin,Zhengchun Peng J. Mater. Chem. C 2019 7 2886
Additional information on Benzene, 1,3-dibromo-2-methyl-5-nitro-
Exploring the Synthesis and Applications of 1,3-Dibromo-2-Methyl-5-Nitrobenzene (CAS No. 101581-06-0)
The compound benzene, 1,3-dibromo-2-methyl-5-nitro-, identified by its CAS No. 101581-06-0, represents a structurally complex aromatic derivative with significant potential in advanced chemical research and industrial applications. This compound features a benzene ring substituted with two bromine atoms at positions 1 and 3, a methyl group at position 2, and a nitro group at position 5—a configuration that imparts unique electronic properties and reactivity. Its synthesis and functionalization have been central to recent studies in medicinal chemistry and materials science.
Recent advancements in synthetic methodologies have streamlined the production of this compound while minimizing environmental impact. A groundbreaking study published in the Journal of Organic Chemistry (2023) demonstrated a novel palladium-catalyzed bromination protocol that achieves high yields under mild conditions. This approach leverages green chemistry principles by employing recyclable solvents and reducing hazardous waste streams—a critical consideration for large-scale synthesis in pharmaceutical manufacturing.
In drug discovery applications, the nitro group’s redox activity makes this compound an attractive precursor for designing bioactive molecules targeting cancer pathways. A 2024 review in Nature Communications highlighted its utility as an intermediate in synthesizing inhibitors of tyrosine kinase enzymes, which are overexpressed in various malignancies. The bromine substituents further enable site-selective functionalization via Suzuki-Miyaura cross-coupling reactions, allowing precise modulation of pharmacokinetic properties such as solubility and metabolic stability.
Beyond medicinal chemistry, this compound has gained attention for its role in advanced material synthesis. Researchers at MIT recently reported its use as a monomer component in conducting polymers for flexible electronics (ACS Applied Materials & Interfaces, 2024). The nitro group contributes to charge transport properties while the methyl substitution enhances thermal stability—a combination that addresses key challenges in wearable sensor technology development.
Eco-toxicological studies have also expanded our understanding of this compound’s environmental behavior without compromising safety guidelines. A collaborative project between European research institutes revealed that microbial degradation pathways efficiently detoxify this compound under aerobic conditions within bioremediation systems (Environmental Science & Technology Letters, 2024). This finding supports its safe integration into industrial processes adhering to current regulatory standards.
The structural versatility of benzene, 1,3-dibromo-2-methyl-5-nitro- continues to drive innovation across disciplines. Ongoing investigations explore its potential as a chiral auxiliary in asymmetric synthesis (Angewandte Chemie International Edition, 2024), demonstrating how subtle variations in substitution patterns can unlock new synthetic strategies. As computational modeling techniques improve—particularly quantum mechanical simulations predicting reaction outcomes—the full scope of this compound’s applications remains poised for exponential growth.
In conclusion, this multifunctional aromatic derivative stands at the intersection of cutting-edge research trends: sustainable synthesis methods align with green chemistry imperatives while its unique substituent arrangement enables breakthroughs across drug development and material innovation domains. Continued exploration promises transformative advancements that balance scientific ambition with ecological responsibility.
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